molecular formula C13H9ClF3NO B567250 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine CAS No. 1254981-27-5

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B567250
CAS No.: 1254981-27-5
M. Wt: 287.666
InChI Key: VQMBMVNNRFKZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is a versatile and valuable chemical intermediate in organic synthesis and drug discovery. This compound is characterized by a benzyl-protected pyridine oxygen and a reactive chlorine atom adjacent to an electron-withdrawing trifluoromethyl group, making it a key scaffold for constructing more complex molecules. Its primary research application is as a building block in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors (Source: RCSB PDB) and other therapeutic agents where the pyridine moiety is critical for target binding. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity. The chlorine atom at the 2-position serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution reactions to introduce a variety of amines, alkoxides, and other nucleophiles, allowing for rapid diversification of the core structure. Researchers utilize this compound in the exploration of new chemical entities for potential applications in oncology, inflammation, and central nervous system disorders. It is also a precursor in the synthesis of agrochemicals and materials science. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMBMVNNRFKZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stoichiometry and Base Selection

Critical variables include the molar ratio of benzyl alcohol to 2,4-dichloro-3-(trifluoromethyl)pyridine and the choice of base. Experiments consistently use a slight excess of benzyl alcohol (1.1–1.2 equivalents) relative to the dichloro precursor, with NaH (1.1–1.2 equivalents) as the base. For example, a protocol using 11.55 mmol of benzyl alcohol and 12.10 mmol of NaH achieved a 50% yield, whereas deviations in stoichiometry reduced efficiency.

Temperature and Solvent Effects

Reactions are conducted at 0°C during reagent mixing to control exothermicity, followed by gradual warming to room temperature. DMF serves as the solvent due to its ability to dissolve both the aromatic substrate and the ionic intermediates. Larger solvent volumes (e.g., 30 mL DMF per 11 mmol substrate) improve mixing but may dilute reaction rates, whereas smaller volumes risk side reactions.

Detailed Experimental Protocols and Yields

The table below summarizes key variations in reaction setups and their outcomes:

EntryBenzyl Alcohol (equiv)NaH (equiv)DMF Volume (mL/mmol)Time (h)Purification MethodYield (%)
11.051.102.71.5Silica gel (5:1 hexanes/EtOAc)50
21.001.001.61.0Silica gel (20:1 petroleum ether/EtOAc)38
31.101.104.31.0Silica gel (Heptane/DCM gradient)33

Entry 1 (50% yield): A solution of benzyl alcohol (1.201 mL, 11.55 mmol) was added to NaH (0.484 g, 12.10 mmol) in DMF (30 mL) at 0°C. After 30 minutes, 2,4-dichloro-3-(trifluoromethyl)pyridine (2.376 g, 11 mmol) in DMF (3 mL) was added dropwise. Quenching with water after 1 hour and purification via column chromatography afforded the product.

Entry 2 (38% yield): Using stoichiometric NaH (24 g, 600 mmol) and benzyl alcohol (35 g, 325 mmol) in a larger DMF volume (2 L), the reaction achieved moderate yield after extraction with diethyl ether and chromatography.

Entry 3 (33% yield): Suboptimal mixing in a high-volume DMF system (50 mL for 11.575 mmol substrate) led to reduced efficiency, highlighting the importance of solvent-to-substrate ratios.

Mechanistic and Kinetic Considerations

The reaction’s success hinges on the generation of a competent benzoxide ion, which attacks the electron-deficient pyridine ring. The trifluoromethyl group at the 3-position enhances electrophilicity at the 4-chloro position via inductive effects, directing substitution selectively. Side reactions, such as displacement of the 2-chloro group or over-alkylation, are minimized by maintaining low temperatures during the initial reaction phase.

Purification and Characterization

Purification universally employs silica gel chromatography, with eluent systems tailored to polarity. A 5:1 hexanes/ethyl acetate mixture effectively separates the product from unreacted starting materials and byproducts. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.36 (d, J = 5.9 Hz, 1H), 7.47–7.37 (m, 6H), 6.95 (d, J = 5.6 Hz, 1H), 5.28 (s, 2H).

  • LC-MS (M+H)⁺ : m/z 288.1.

Challenges and Limitations

Despite procedural consistency, yields vary significantly (30–50%), attributed to:

  • Incomplete deprotonation : Substoichiometric NaH or moisture contamination reduces benzoxide availability.

  • Competing side reactions : Elevated temperatures or prolonged reaction times may promote decomposition or dichloro byproduct formation.

  • Purification losses : The product’s moderate polarity necessitates careful solvent selection during chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be used for the reduction of the pyridine ring.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine derivatives have been investigated for their potential as antimicrobial agents . Studies indicate promising antibacterial activity, which positions these compounds as candidates for drug development.

  • Synthesis : The compound can be synthesized via nucleophilic aromatic substitution or other synthetic routes.
  • Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are employed to characterize the synthesized compounds.

Case Study: Antibacterial Activity
In vitro evaluations using the microbroth dilution method demonstrated that certain derivatives exhibited significant antibacterial effects against various pathogens. For instance, specific derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Agrochemical Research

The compound also shows potential in agrochemical applications , particularly as herbicides, fungicides, or insecticides. The presence of the trifluoromethyl group may enhance the biological activity of these derivatives.

  • Bioassays : Efficacy against specific pests (weeds, fungi, insects) is assessed through bioassays.
  • Formulation Development : Formulations such as emulsifiable concentrates or granules are explored for practical agricultural applications.

Case Study: Herbicidal Activity
Research involving the testing of derivatives against common agricultural pests indicated that certain formulations led to effective weed control, demonstrating the potential for sustainable agricultural practices.

Comparative Analysis of Structural Derivatives

The following table summarizes notable derivatives of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-3-(trifluoromethyl)pyridineLacks benzyloxy groupMore reactive due to absence of stabilizing groups
4-Benzyloxy-2-fluoropyridineContains fluorine instead of chlorineDifferent electronic properties affecting reactivity
4-(Benzyloxy)-3-bromopyridineContains bromine instead of chlorineHigher reactivity due to better leaving group

This comparative analysis highlights the unique balance between stability and reactivity in this compound due to its functional groups.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzyloxy group can interact with hydrophobic pockets in target proteins, while the chloro group may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
  • Key Differences : The benzyloxy group is at position 5 (vs. position 4 in the target compound), and additional methyl groups occupy positions 3, 4, and 4. A sulfonamide group is introduced at position 5.
2-Chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine (Pyroxyfur)
  • Key Differences : The benzyloxy group is replaced with a furanylmethoxy group at position 6, and the -CF₃ is substituted with -CCl₃ at position 3.
  • Impact : The electron-withdrawing -CCl₃ group and furan ring increase electrophilicity, enhancing pyroxyfur’s herbicidal activity. However, the reduced stability of -CCl₃ compared to -CF₃ limits its environmental persistence .

Functional Group Modifications

4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine
  • Key Differences : A morpholine ring replaces the trifluoromethyl group at position 2, and chlorine is at position 6.
  • Impact : The morpholine substituent introduces basicity and water solubility, shifting applications toward medicinal chemistry (e.g., kinase inhibitors) .
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
  • Key Differences : A benzamide core replaces the pyridine ring, with a methylsulfanyl group at position 3 and a tetrazole moiety.
  • Impact : The tetrazole enhances herbicidal activity through chelation with metal ions in plant systems, while the benzamide structure offers metabolic stability .
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
  • Key Differences : A bulky tert-butyl carbamate replaces the benzyloxy group, and a dimethoxymethyl group is present at position 3.
  • Impact : The tert-butyl group increases steric bulk, slowing reaction kinetics in coupling reactions but improving selectivity in multi-step syntheses .

Data Tables: Structural and Functional Comparisons

Table 2. Electronic and Steric Effects

Compound Name Electron-Withdrawing Groups Steric Hindrance Solubility Profile
4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine -CF₃ (strong) Moderate Low (lipophilic)
17d -CF₃, -SO₂- (strong) Low Moderate (polar)
Sodium Salt of 2-Chloro-3-(methylsulfanyl)... -CF₃, -SMe (moderate) High High (ionic)

Biological Activity

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C13H9ClF3NO
  • Molecular Weight : 287.66 g/mol
  • CAS Number : 1254981-27-5

The compound features a pyridine ring substituted with a benzyloxy group, a chlorine atom, and a trifluoromethyl group, which contribute to its unique electronic properties and biological activity.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving nucleophilic aromatic substitution:

  • Reagents : Benzyl alcohol and sodium hydride in N,N-dimethylformamide (DMF).
  • Conditions : The reaction is conducted at 0 °C under an inert atmosphere.
  • Yield : Approximately 50% yield can be obtained through purification methods such as silica gel column chromatography .

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro evaluations using the microbroth dilution method showed promising antibacterial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli10 µg/mL

These findings suggest that derivatives of this compound could be developed into effective antibacterial agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through electronic effects, while the benzyloxy group may participate in π-π interactions with aromatic residues in proteins.

Case Studies

  • Anticancer Activity : A study investigating similar compounds found that derivatives of pyridine exhibited significant growth inhibition against multiple cancer cell lines. For instance, compounds with substituents similar to those in this compound showed IC50 values as low as 0.49 µM against V600EBRAF, a common target in cancer therapy .
  • Agrochemical Applications : Research has also explored the use of this compound in agrochemical formulations, indicating potential applications as herbicides or fungicides due to its biological activity against plant pathogens.

Q & A

Basic: What are the common synthetic routes for 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the benzyloxy group can be introduced via alkoxylation using benzyl alcohol under basic conditions (e.g., NaH or K2CO3 in anhydrous DMF at 80–100°C). The chloro and trifluoromethyl groups are often introduced sequentially: trifluoromethylation via Ullmann-type coupling with CuI/ligands, followed by chlorination using POCl3 or PCl5 under reflux . Optimization includes controlling stoichiometry (1.2–1.5 equivalents of benzyl alcohol for alkoxylation) and monitoring reaction progress via TLC or LC-MS to avoid over-chlorination.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to identify benzyloxy aromatic protons (δ 5.2–5.4 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). The trifluoromethyl group appears as a singlet in 19F NMR (δ -60 to -65 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) confirms molecular geometry, with mean C–C bond lengths of ~1.39 Å and R factor <0.07 for high precision .

Advanced: How do steric and electronic effects influence substitution reactivity at the 2-chloro position?

Methodological Answer:
The electron-withdrawing trifluoromethyl group at C3 activates the C2 chlorine for SNAr by increasing the electrophilicity of the pyridine ring. Steric hindrance from the bulky benzyloxy group at C4 directs nucleophilic attack (e.g., amines, azides) to C2. Computational studies (DFT) can model transition states to predict regioselectivity. For example, substituting Cl with NaN3 in DMF at 120°C yields the azido derivative with >90% regiochemical purity .

Advanced: What methodologies assess this compound’s potential as a CYP1B1 inhibitor?

Methodological Answer:

  • EROD Assay : Measure CYP1B1 inhibition by monitoring ethoxyresorufin-O-deethylase activity in microsomes. IC50 values are determined using fluorescence (ex/em: 530/585 nm). For analogous pyridine derivatives, IC50 values range from 0.011 μM (highly active) to >10 μM (inactive) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to CYP1B1’s active site. Key interactions include π-π stacking with heme and hydrogen bonding to Thr294 .

Advanced: How can computational modeling (DFT) predict this compound’s reactivity and stability?

Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute Fukui indices to identify electrophilic/nucleophilic sites. HOMO-LUMO gaps correlate with kinetic stability; lower gaps (<4 eV) suggest higher reactivity. Solvent effects (e.g., PCM model for DMSO) refine redox potentials. For similar trifluoromethylpyridines, DFT accurately predicts hydrolysis rates at C2 and correlates with experimental half-lives (R² >0.85) .

Basic: How is purity assessed, and what analytical challenges arise due to fluorinated groups?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/H2O gradient) with UV detection at 254 nm. The trifluoromethyl group may cause peak tailing; adding 0.1% TFA improves resolution.
  • Elemental Analysis : Confirm %C, H, N with <0.3% deviation from theoretical values. Fluorine content is quantified via combustion-ion chromatography .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium Labeling : Replace labile hydrogens (e.g., benzyloxy CH2) with deuterium to slow CYP450-mediated oxidation.
  • Plasma Stability Assays : Incubate with rat plasma (37°C, pH 7.4) and monitor degradation via LC-MS/MS. For example, a 2-(pyridin-3-yl) analog showed a t1/2 of 8.2 hours, with AUC = 1.2 μg·h/mL after IV administration .

Advanced: How do structural modifications impact biological activity in SAR studies?

Methodological Answer:

  • Trifluoromethyl Position : Moving CF3 from C3 to C5 reduces CYP1B1 inhibition by 10-fold due to disrupted π-π interactions.
  • Benzyloxy Substituents : Electron-donating groups (e.g., -OCH3) on the benzyl ring enhance metabolic stability but may reduce solubility.
  • Chloro Replacement : Azido or amino groups at C2 improve anticancer activity (IC50 = 0.8–1.5 μM in MCF-7 cells) compared to Cl (IC50 = 5.2 μM) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
  • Spill Management : Absorb with vermiculite and neutralize with 5% NaHCO3.
  • Waste Disposal : Incinerate at >1000°C for halogenated compounds .

Advanced: How are cross-coupling reactions (e.g., Suzuki) optimized for derivatization?

Methodological Answer:

  • Catalyst Screening : Pd(PPh3)4 or XPhos Pd G3 (0.5–2 mol%) in toluene/EtOH (3:1) at 80°C.
  • Boronates : Use pinacol boronate esters (1.2 equivalents) with Cs2CO3 (2 equivalents) for C–C coupling. Yields >75% are achievable for biaryl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.